Acalisib is a potent and selective inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), an enzyme involved in cell growth and survival signaling pathways []. It was discovered and developed by Gilead Sciences []. PI3Kδ inhibitors are being explored for their potential to target cancers with dysregulated PI3Kδ activity [].
Acalisib possesses a pyrazolo[1,5-a]pyrimidine core structure, which is crucial for its inhibitory activity on PI3Kδ []. The specific arrangement of substituent groups on this core structure contributes to its selectivity towards PI3Kδ compared to other PI3K isoforms [].
Acalisib exists as a white to off-white crystalline powder []. Public information on specific physical properties like melting point, boiling point, and solubility is limited.
Acalisib is a small molecule inhibitor of phosphatidylinositol 3-kinase (PI3K), specifically targeting the delta isoform (PI3Kδ). PI3Kδ is a signaling molecule involved in various cellular processes, including cell growth, survival, and proliferation. By inhibiting PI3Kδ, Acalisib disrupts these processes in cancer cells, potentially leading to cell death or growth arrest [].
Acalisib has been evaluated in various preclinical studies using cancer cell lines and animal models. These studies have shown that Acalisib can inhibit the growth and survival of cancer cells, particularly those with mutations in the PI3K pathway [, ]. Additionally, Acalisib has been shown to synergize with other chemotherapeutic agents, potentially improving their efficacy [].
Acalisib has been investigated in clinical trials for various hematological malignancies, including chronic lymphocytic leukemia (CLL) and marginal zone lymphoma (MZL) []. These trials have demonstrated promising results, with Acalisib showing efficacy and acceptable tolerability profiles.